In Vivo Potency Benchmarking: Lutrelin Demonstrates 150× Native GnRH Potency in Canine Models
Lutrelin exhibits an in vivo potency approximately 150 times greater than native GnRH in beagle dogs [1]. This quantified potency is a critical parameter for dose calculation and distinguishes Lutrelin from other analogs where potency ratios may differ (e.g., leuprolide is often cited with lower relative potency in certain assays). The 150× factor was empirically determined in dose-response estrus-induction trials, establishing a unique baseline for research applications.
| Evidence Dimension | In vivo potency relative to native GnRH |
|---|---|
| Target Compound Data | Potency = 150 × GnRH |
| Comparator Or Baseline | Native GnRH (potency = 1×) |
| Quantified Difference | 150-fold higher potency |
| Conditions | Beagle dog model; continuous subcutaneous administration for estrus induction |
Why This Matters
This potency ratio directly informs dosing protocols; using a lower-potency analog at the same dose would yield sub-threshold LH stimulation and experimental failure.
- [1] Concannon, P. W., Temple, M., Montanez, A., & Newton, L. (2006). Effects of dose and duration of continuous GnRH-agonist treatment on induction of estrus in beagle dogs: competing and concurrent up-regulation and down-regulation of LH release. Theriogenology, 66(6-7), 1488-1496. View Source
